A Comprehensive Technical Guide to 3,4-Difluorobenzoyl Chloride (CAS: 76903-88-3)
A Comprehensive Technical Guide to 3,4-Difluorobenzoyl Chloride (CAS: 76903-88-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its chemical and physical properties, safety and handling information, and a representative experimental protocol for its application in amide synthesis.
Core Properties and Specifications
3,4-Difluorobenzoyl chloride is a versatile chemical reagent valued for its role in introducing the 3,4-difluorobenzoyl moiety into various molecular structures. This substitution can significantly enhance the biological activity and stability of target molecules.[1]
Chemical and Physical Properties
The fundamental properties of 3,4-Difluorobenzoyl chloride are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| CAS Number | 76903-88-3 | [1][2] |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Density | 1.403 g/mL at 25 °C | [4][5] |
| Boiling Point | 61-63 °C at 15 mmHg; 44 °C at 3 mmHg; 185-186 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.5114 | [4][5] |
| Purity | ≥ 95% (GC) | [1] |
| IUPAC Name | 3,4-difluorobenzoyl chloride | [2][3] |
| InChI Key | RPQWXGVZELKOEU-UHFFFAOYSA-N | [2][3] |
Safety and Handling Information
Due to its hazardous nature, proper handling and storage of 3,4-Difluorobenzoyl chloride are critical. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |
| Storage | Store at 2 - 8 °C | [1] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [2][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water. | [8] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. | [7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |
Applications in Synthesis
3,4-Difluorobenzoyl chloride is a pivotal intermediate in organic synthesis, with its applications spanning several industries.
-
Pharmaceuticals: It serves as a key building block in the development of anti-cancer and anti-inflammatory drugs. The presence of fluorine atoms can enhance the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
-
Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides, contributing to improved crop yields and protection.[1]
-
Material Science: It is employed in the synthesis of advanced polymers and specialty chemicals, imparting improved chemical resistance and durability to the resulting materials.[1][9]
The high reactivity of the acid chloride group allows for its ready participation in acylation reactions such as esterification, amidation, and Friedel-Crafts acylation.[10]
Experimental Protocol: Amide Synthesis
The following is a detailed methodology for a typical Schotten-Baumann reaction to synthesize an amide using 3,4-Difluorobenzoyl chloride. This protocol is based on established procedures for similar reactions.
Objective: To synthesize N-aryl-3,4-difluorobenzamide from 3,4-Difluorobenzoyl chloride and a primary arylamine.
Materials:
-
3,4-Difluorobenzoyl chloride
-
Primary arylamine (e.g., aniline)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary arylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of 3,4-Difluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. 3,4-Difluorobenzoyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Visualized Synthetic Pathway
The following diagram illustrates a typical amidation reaction involving 3,4-Difluorobenzoyl chloride, a fundamental transformation in the synthesis of many biologically active compounds.
Caption: Synthetic pathway for the amidation of a primary amine using 3,4-Difluorobenzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. nbinno.com [nbinno.com]
